(2-Methylquinolin-8-yl) 4-methylbenzoate
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Overview
Description
(2-Methylquinolin-8-yl) 4-methylbenzoate is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . . This compound is characterized by the presence of a quinoline ring system fused with a benzoate ester, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of (2-Methylquinolin-8-yl) 4-methylbenzoate typically involves the esterification of 2-methylquinoline-8-ol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Chemical Reactions Analysis
(2-Methylquinolin-8-yl) 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Scientific Research Applications
(2-Methylquinolin-8-yl) 4-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 4-methylbenzoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, the compound may interact with other cellular targets, leading to various biological effects.
Comparison with Similar Compounds
(2-Methylquinolin-8-yl) 4-methylbenzoate can be compared with other similar compounds, such as:
Quinoline: A basic nitrogen-containing heterocyclic compound with a wide range of biological activities.
The uniqueness of this compound lies in its specific ester linkage and the presence of both quinoline and benzoate moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-6-9-15(10-7-12)18(20)21-16-5-3-4-14-11-8-13(2)19-17(14)16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPIWHQQHJUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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